N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide
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Overview
Description
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dimethylamino group, a morpholinoethyl group, and an o-tolyl group, making it a subject of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 2-(4-(dimethylamino)phenyl)-2-morpholinoethanol.
Oxalamide Formation: The intermediate is then reacted with o-tolyl isocyanate under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amine derivatives.
Substitution: Alkylated amine products.
Scientific Research Applications
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals due to its potential biological activity.
Materials Science: The compound is explored for its properties in creating advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide exerts its effects involves interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the morpholinoethyl group enhances solubility and bioavailability. These interactions can modulate enzyme activity or receptor binding, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
N1-(2-(4-(dimethylamino)phenyl)-2-piperidinoethyl)-N2-(o-tolyl)oxalamide: Contains a piperidinoethyl group instead of a morpholinoethyl group.
Uniqueness
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and morpholinoethyl groups enhances its versatility in various applications compared to its analogs.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-17-6-4-5-7-20(17)25-23(29)22(28)24-16-21(27-12-14-30-15-13-27)18-8-10-19(11-9-18)26(2)3/h4-11,21H,12-16H2,1-3H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPMTKFZELTQNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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